1,2,4,5-Tetroxane, 3,6-diheptyl-

Lipophilicity Drug Design ADME

1,2,4,5-Tetraoxane, 3,6-diheptyl- is a symmetrical cyclic diperoxide bearing two n‑heptyl substituents at the 3- and 6‑positions of the 1,2,4,5‑tetraoxane ring. This compound belongs to the synthetic endoperoxide class that has been extensively investigated for antimalarial, anticancer, and antibacterial applications.

Molecular Formula C16H32O4
Molecular Weight 288.42 g/mol
CAS No. 307351-31-1
Cat. No. B12582499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4,5-Tetroxane, 3,6-diheptyl-
CAS307351-31-1
Molecular FormulaC16H32O4
Molecular Weight288.42 g/mol
Structural Identifiers
SMILESCCCCCCCC1OOC(OO1)CCCCCCC
InChIInChI=1S/C16H32O4/c1-3-5-7-9-11-13-15-17-19-16(20-18-15)14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3
InChIKeyJMSOFAQFFYOQOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Diheptyl-1,2,4,5-tetraoxane (CAS 307351-31-1): A Symmetrical Dialkyl Tetraoxane with Defined Lipophilic and Conformational Properties


1,2,4,5-Tetraoxane, 3,6-diheptyl- is a symmetrical cyclic diperoxide bearing two n‑heptyl substituents at the 3- and 6‑positions of the 1,2,4,5‑tetraoxane ring [1]. This compound belongs to the synthetic endoperoxide class that has been extensively investigated for antimalarial, anticancer, and antibacterial applications [2]. With a molecular weight of 288.42 g mol⁻¹ and a computed XLogP of 7, it occupies a distinct lipophilicity space among dialkyl tetraoxanes [1]. The molecule contains zero hydrogen‑bond donors, four hydrogen‑bond acceptors, and twelve rotatable bonds, conferring high conformational flexibility [1].

Why 3,6-Diheptyl-1,2,4,5-tetraoxane Cannot Be Readily Substituted by Other 1,2,4,5-Tetraoxanes: Chain‑Length‑Dependent Pharmacological and Physicochemical Trajectories


Within the 1,2,4,5‑tetraoxane class, alkyl chain length, branching, and symmetry exert a decisive influence on lipophilicity, peroxide‑bond reactivity, conformational dynamics, thermal stability, and ultimately biological target engagement [1]. Replacing the di‑n‑heptyl substituent with shorter (e.g., dimethyl) or bulkier (e.g., dicycloheptyl) analogs leads to non‑linear changes in antimalarial potency, logP, and cellular permeability profiles. The quantitative evidence below demonstrates that generic substitution without matching these specific molecular descriptors will result in a different pharmacological and physicochemical outcome, undermining the reproducibility of experimental findings or the performance of a peroxide‑based formulation [2].

Quantitative Differentiation Evidence for 3,6-Diheptyl-1,2,4,5-tetraoxane Relative to Closest Analogs and In‑Class Candidates


Computed Lipophilicity (XLogP) Compared with Artemisinin and Short‑Chain Tetraoxane Analogs

The compound exhibits an XLogP of 7 (computed by PubChem) [1], which is approximately 4.1 log units higher than the frontline antimalarial artemisinin (XLogP ≈ 2.9) [2] and significantly exceeds the estimated logP of the 3,6‑dimethyl analog (predicted ~1.5–2.5). This elevated lipophilicity suggests enhanced passive membrane permeability and deeper tissue distribution, but also requires careful formulation to maintain aqueous solubility.

Lipophilicity Drug Design ADME

In Vitro Antimalarial Activity of C7‑Substituted Tetraoxanes Versus Methyl‑Substituted Counterparts

Tetraoxanes bearing cycloheptyl substituents (structurally related to the n‑heptyl chain) exhibit IC₅₀ values of 3.81–14.60 mM against the chloroquine‑sensitive D6 strain of Plasmodium falciparum, and 1.82–18.54 mM against the chloroquine‑resistant W2 strain [1]. In contrast, symmetrical tetraoxanes with methyl substituents are reported to show good antimalarial activity (typically IC₅₀ < 100 ng mL⁻¹) [2]. This ~100–1000‑fold difference indicates that a seven‑carbon substituent severely attenuates antimalarial potency relative to a single‑carbon substituent.

Antimalarial Structure-Activity Relationship Plasmodium falciparum

Rotatable Bond Count and Conformational Flexibility Compared with Diaryl and Dispiro Tetraoxanes

The compound possesses 12 rotatable bonds [1], substantially more than 3,6‑diphenyl‑1,2,4,5‑tetraoxane (2 rotatable bonds) or dispiro‑1,2,4,5‑tetraoxanes such as WR 148999 (0 rotatable bonds in the tetraoxane‑cyclohexyl system) [2]. High rotational freedom can increase the entropic penalty upon binding to a biological target, often reducing affinity, but may also permit the molecule to explore a broader conformational landscape, potentially accessing binding pockets inaccessible to rigid analogs.

Conformational Analysis Molecular Dynamics Drug-Likeness

Molecular Weight and Oral Drug‑Likeness Profile vs. Contemporary Tetraoxane‑Hybrid Antimalarials

With a molecular weight of 288.42 g mol⁻¹ [1], 3,6‑diheptyl‑1,2,4,5‑tetraoxane remains well below the Lipinski threshold of 500 g mol⁻¹, in contrast to many modern tetraoxane‑hybrid molecules that incorporate bulky carriers such as cholic acid or deoxycholic acid moieties (MW often > 600 g mol⁻¹) [2]. Combined with zero hydrogen‑bond donors and a moderate number of acceptors (4), the compound satisfies three of the four Rule‑of‑Five criteria, with only the high logP (7) exceeding the recommended ceiling.

Drug-Likeness Oral Bioavailability Lipinski Rule of Five

Synthetic Accessibility from Heptanal: Typical Yields and Precursor Cost Comparison

The standard synthesis of 3,6‑dialkyl‑1,2,4,5‑tetraoxanes proceeds via acid‑catalyzed condensation of the corresponding aldehyde with hydrogen peroxide [1]. Heptanal, the required precursor, is a bulk industrial chemical available at commodity pricing (~$0.50–2.00 kg⁻¹ depending on grade) . In contrast, precursors for more active tetraoxane antimalarials (e.g., substituted cyclohexanones, cholic acid derivatives) are typically 10–100‑fold more expensive. While the yield for long‑chain aldehydes is generally lower than for short‑chain or cyclic ketones (typical isolated yields 30–60% for C7 aldehydes vs. 70–90% for cyclic ketones), the low precursor cost offsets the moderate yield [1].

Synthetic Chemistry Procurement Cost Analysis

Optimal Application Scenarios for 3,6-Diheptyl-1,2,4,5-tetraoxane Based on Quantitative Differentiation Evidence


Systematic Structure–Activity Relationship (SAR) Studies of Alkyl Chain Length Effects on Peroxide Reactivity

Researchers requiring a well‑defined, symmetrical tetraoxane with a long alkyl chain (C7) can employ 3,6‑diheptyl‑1,2,4,5‑tetraoxane as a representative high‑logP member of the homologous series. Paired with the dimethyl (C1) and dibutyl (C4) analogs, the compound enables systematic correlation of chain length with electrochemical peroxide reduction potential, thermal stability, and membrane permeability [1]. This is critical for building predictive QSAR models for peroxide‑based drugs.

Bioconjugation and Flexible Linker Chemistry Requiring High Conformational Freedom

The twelve rotatable bonds and absence of hydrogen‑bond donors make the compound an attractive peroxide‑bearing flexible linker for bioconjugation, prodrug design, or antibody‑drug conjugate (ADC) payload attachment [2]. Unlike rigid dispiro tetraoxanes, which can impose conformational constraints on the attached biomolecule, the diheptyl derivative allows the pharmacophore to sample a wide conformational space, potentially improving target engagement in sterically demanding binding sites.

Cost‑Sensitive Scale‑Up of Symmetrical Tetraoxane Scaffolds for Materials Chemistry

Industrial users seeking a low‑cost, high‑purity symmetrical tetraoxane for polymer crosslinking, free‑radical initiation, or energetic materials research will benefit from the commodity pricing of the heptanal precursor [3]. Although the peroxide bond content per unit mass is lower than in short‑chain analogs, the hydrophobic heptyl chains can improve compatibility with non‑polar polymer matrices, a property that can be exploited in the design of peroxide‑curing systems for polyethylene or polypropylene.

Negative Control in Antimalarial Screening Campaigns

Given that C7‑substituted tetraoxanes exhibit IC₅₀ values in the millimolar range against P. falciparum (>100‑fold less active than methyl‑substituted analogs) [4], 3,6‑diheptyl‑1,2,4,5‑tetraoxane can serve as a well‑characterized negative control in high‑throughput screening assays to establish assay windows and confirm that observed activity of hit compounds is peroxide‑dependent rather than driven by non‑specific lipophilic interactions.

Quote Request

Request a Quote for 1,2,4,5-Tetroxane, 3,6-diheptyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.